molecular formula C18H19NO4S B13360420 (5-Acetyl-2-ethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

(5-Acetyl-2-ethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13360420
M. Wt: 345.4 g/mol
InChI Key: HZFFECYWYJCLAU-UHFFFAOYSA-N
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Description

5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-(methylthio)nicotinic acid derivative, which is then esterified with 5-acetyl-2-ethoxybenzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate is unique due to its combination of acetyl, ethoxybenzyl, and nicotinate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(5-acetyl-2-ethoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H19NO4S/c1-4-22-16-8-7-13(12(2)20)10-14(16)11-23-18(21)15-6-5-9-19-17(15)24-3/h5-10H,4,11H2,1-3H3

InChI Key

HZFFECYWYJCLAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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